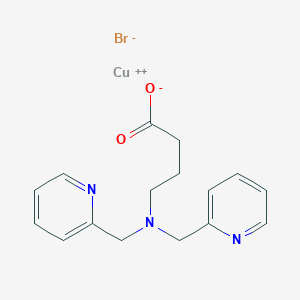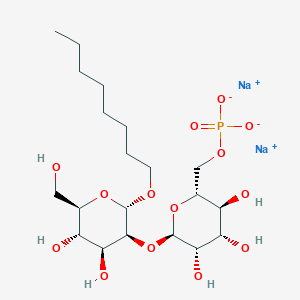![molecular formula C16H17N3OS B130081 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- CAS No. 145096-27-1](/img/structure/B130081.png)
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a fluorescent probe, which makes it useful in biochemical research.
Wirkmechanismus
The mechanism of action of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- is not fully understood. However, it is believed that the compound binds to proteins through its amino group and interacts with the protein's amino acid residues. This interaction causes a change in the compound's fluorescence, which can be measured and used to determine the protein-ligand interaction.
Biochemische Und Physiologische Effekte
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- does not have any known biochemical or physiological effects on living organisms. However, it has been shown to be non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- in laboratory experiments is its ability to act as a fluorescent probe. This property makes it useful in the study of protein-ligand interactions, enzyme activity, and intracellular pH. Additionally, this compound is non-toxic and non-cytotoxic, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is its cost, as it can be expensive to synthesize. Additionally, this compound may not be suitable for studying certain types of proteins or protein-ligand interactions.
Zukünftige Richtungen
There are several potential future directions for research involving 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-. One area of research could focus on developing new synthesis methods to make the compound more cost-effective. Additionally, further research could be done to better understand the compound's mechanism of action and to identify new applications for it in scientific research. Finally, this compound could be used in combination with other fluorescent probes to study complex biological processes.
Synthesemethoden
The synthesis of 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 4-methyl-2-pentanone in the presence of a catalyst to form 2-(4-methyl-2-oxopentyl)benzothiazole. The second step involves the reaction of this intermediate product with 4-pyridinemethanamine in the presence of a reducing agent to form the final product, 6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]-.
Wissenschaftliche Forschungsanwendungen
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- has several potential applications in scientific research. One of its most significant applications is as a fluorescent probe for the detection of protein-ligand interactions. This compound can bind to proteins and emit fluorescence when excited by light, making it useful in the study of protein interactions. Additionally, this compound has been used as a fluorescent probe to study the activity of enzymes and to detect changes in intracellular pH.
Eigenschaften
CAS-Nummer |
145096-27-1 |
|---|---|
Produktname |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- |
Molekularformel |
C16H17N3OS |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4,5,7-trimethyl-2-(pyridin-4-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-4-6-17-7-5-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
CNQIKKPCPRLZSW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=NC=C3)C)O)C |
Synonyme |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(4-pyridinylmethyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)

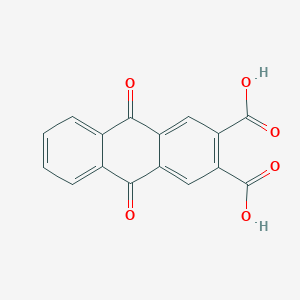
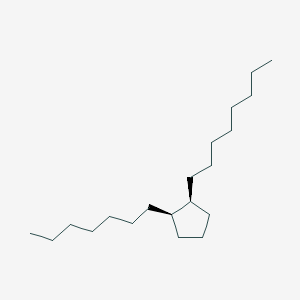


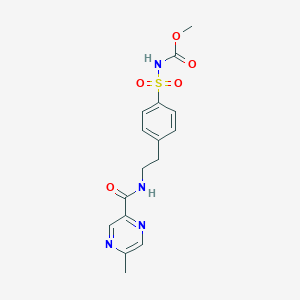

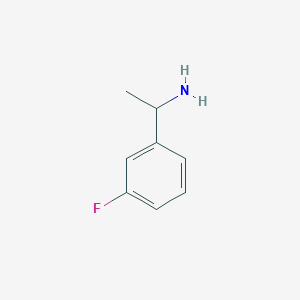
![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)
